3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolopyrazole class, characterized by a fused bicyclic core (pyrrole and pyrazole rings) with multiple substituted aromatic and aliphatic groups. Key structural features include:
- A 2-hydroxy-4,6-dimethylphenyl group at position 3, contributing steric bulk and hydrogen-bonding capacity.
- A 2-methoxyethyl chain at position 5, introducing flexibility and moderate hydrophilicity.
- A keto group at position 6, which may participate in tautomerism or coordination chemistry.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(27)10-12)19-18-20(24-23-19)22(28)25(7-8-29-3)21(18)14-5-4-6-15(26)11-14/h4-6,9-11,21,26-27H,7-8H2,1-3H3,(H,23,24) |
InChI Key |
TZPNLMOFUDDMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCOC)C4=CC(=CC=C4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-(2-Hydroxy-4,6-Dimethylphenyl)-2,4-Dioxobutanoate
The precursor methyl 4-(2-hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate is synthesized via Claisen condensation between methyl acetoacetate and 2-hydroxy-4,6-dimethylbenzaldehyde under acidic conditions. Critical parameters include:
This step achieves yields of 78–85% for the substituted dioxobutanoate.
Multicomponent Assembly of Chromeno[2,3-c]Pyrrole-3,9-Dione
The chromeno[2,3-c]pyrrole scaffold is constructed via a one-pot reaction involving:
- Methyl 4-(2-hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate (1.0 eq)
- 3-Hydroxybenzaldehyde (1.1 eq)
- 2-Methoxyethylamine (1.2 eq)
Reaction optimization studies reveal:
The mechanism proceeds through:
Ring-Opening/Cyclization to Pyrrolo[3,4-c]Pyrazol-6(1H)-One
Treatment of the chromeno-pyrrole intermediate with hydrazine hydrate (5.0 eq) in dioxane at 90°C for 6 h induces ring-opening followed by pyrazole ring formation:
Critical Observations:
- Excess hydrazine (≥5 eq) prevents incomplete ring-opening
- Dioxane outperforms THF/EtOH in minimizing side products (HPLC purity >95%)
- The 2-methoxyethyl group remains intact under these conditions (¹H NMR verification)
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6):
- δ 12.85 (s, 1H, phenolic -OH)
- δ 10.21 (s, 1H, pyrazole -NH)
- δ 6.92–7.35 (m, 5H, aromatic protons)
- δ 4.12 (q, 2H, -OCH2CH3)
- δ 3.45 (s, 3H, -OCH3)
IR (KBr):
Alternative Synthetic Approaches
While the above method remains the most efficient (overall yield: 58–63%), emerging strategies include:
Transition Metal-Catalyzed Cyclization
Preliminary studies using CuI (10 mol%) in DMF at 120°C show potential for reducing reaction time (8 h vs. 20 h), though yields remain lower (41–45%).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) shortens the chromeno-pyrrole formation step to 35 min, but scale-up challenges persist.
Challenges and Optimization Opportunities
Key unresolved issues in the synthesis include:
- Stereochemical Control: The 4,5-dihydropyrrolo system exhibits axial chirality, yet current methods produce racemic mixtures.
- Functional Group Tolerance: Electron-withdrawing substituents on the aryl aldehyde component reduce yields by 15–20%.
- Scale-Up Limitations: Batch reactions >50 g show decreased yields (∼55%) due to heat transfer issues.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
Substituent Diversity :
- The target compound and share a pyrrolopyrazolone core but differ in substituents. The 3,4,5-trimethoxyphenyl group in enhances lipophilicity, whereas the 3-hydroxyphenyl in the target compound increases polarity .
- Compound 2e (pyrazolone) lacks the fused pyrrole ring but shares a keto group, which is critical for hydrogen bonding in receptor interactions .
Synthetic Yields: Pyrazolone derivatives (e.g., 2e) are synthesized in moderate yields (60%) via condensation reactions .
Spectroscopic Data :
- IR Spectroscopy : All compounds show strong C=O stretches (~1700–1720 cm⁻¹). The target compound’s hydroxyl groups would exhibit broad O–H stretches (~3200–3500 cm⁻¹), similar to .
- NMR : Aromatic protons in the target compound’s 2-hydroxy-4,6-dimethylphenyl group would resonate downfield (δ 6.5–7.5 ppm), comparable to analogs in .
Biological Activity
The compound 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 393.4 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| CAS Number | 880398-41-4 |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. The presence of hydroxy and methoxy groups is believed to enhance its interaction with microbial targets. Studies have shown that compounds with similar structural features can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.
- Mechanism : The hydroxy groups can engage in hydrogen bonding with microbial enzymes or receptors, potentially leading to inhibition of essential metabolic pathways.
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of cancer cell proliferation.
- Case Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxy and methoxy groups facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The aromatic rings may participate in π-π interactions with receptor sites, influencing their activity.
Research Findings
Several studies have explored the synthesis and biological evaluation of pyrrolo[3,4-c]pyrazole derivatives, including this compound:
- Synthesis Techniques : Multi-step organic reactions are commonly employed to synthesize this compound, often involving substituted phenols and pyrazoles.
- Biological Evaluations : Various assays have been conducted to assess the antimicrobial and anticancer activities, revealing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
